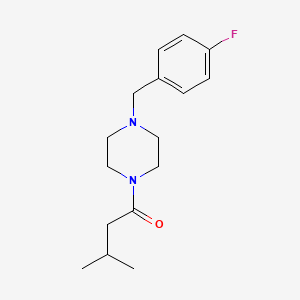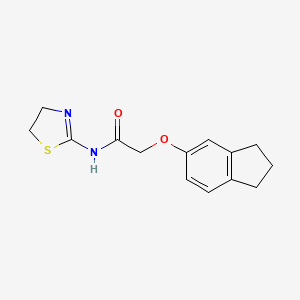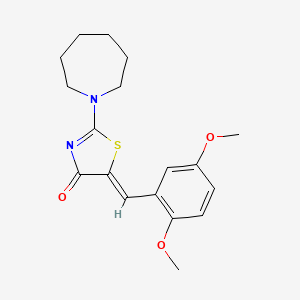
1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as 4-FBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s and has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In pharmacology, it has been used as a tool compound to investigate the role of serotonin receptors in various physiological processes. In neuroscience, it has been used to study the effects of serotonin on neuronal activity and synaptic plasticity.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, but it is believed to act as a selective agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. By activating this receptor, 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine may modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine can induce a range of biochemical and physiological effects in vitro and in vivo. These include the modulation of serotonin and dopamine release, the inhibition of the reuptake of these neurotransmitters, and the activation of the hypothalamic-pituitary-adrenal axis. In animal models, 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been shown to induce anxiolytic and antidepressant-like effects, suggesting its potential as a therapeutic agent for mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT1A receptor. This allows researchers to investigate the specific effects of serotonin on various physiological processes without the confounding effects of other neurotransmitters. However, one of the limitations of using 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is its relatively short half-life, which may limit its usefulness in long-term studies.
Orientations Futures
There are several future directions for the study of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine. One area of research is the development of new analogs with improved pharmacological properties, such as longer half-life and increased selectivity for the 5-HT1A receptor. Another area of research is the investigation of the effects of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine on other physiological processes, such as circadian rhythms and immune function. Finally, the potential therapeutic applications of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in mood disorders and other neurological disorders should be further explored in clinical trials.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, or 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, is a synthetic compound with potential applications in various fields of scientific research. Its high selectivity for the serotonin 5-HT1A receptor makes it a valuable tool compound for investigating the role of serotonin in various physiological processes. Future research should focus on the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(4-fluorobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of the synthesis method is relatively high, and the purity of the product can be improved using various purification techniques.
Propriétés
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLOLKVUMVCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5666859.png)
![2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5666878.png)
![2-(2-hydroxyethyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5666885.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)
![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)


![2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5666921.png)
![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)
![N-cyclopentyl-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5666930.png)
![5-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5666940.png)


![5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5666958.png)